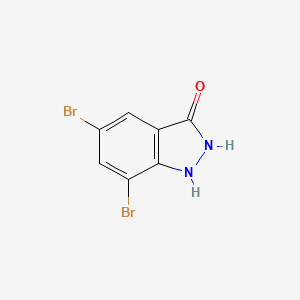

5,7-dibromo-1H-indazol-3-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dibromo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLIXIZHCMYSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NN2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616314 | |

| Record name | 5,7-Dibromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108961-61-1 | |

| Record name | 5,7-Dibromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Indazole Heterocyclic Scaffold in Medicinal Chemistry and Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. researchgate.netnih.gov Its unique structural and chemical properties, including the existence of tautomeric forms, render it a versatile scaffold for the synthesis of a wide array of biologically active compounds. researchgate.netnih.gov The presence of nitrogen atoms and the planar aromatic system allows for diverse interactions with biological targets, such as enzymes and receptors. longdom.orglongdom.org This adaptability has led to the incorporation of the indazole moiety into numerous marketed drugs and investigational compounds, highlighting its therapeutic potential across various disease areas. researchgate.netnih.gov

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

Anti-inflammatory nih.govnih.gov

The ability of the indazole scaffold to serve as a "privileged structure" in drug discovery stems from its capacity to bind to multiple receptors with high affinity. This has propelled extensive research into synthesizing and evaluating novel indazole-containing molecules for therapeutic applications. nih.gov

Strategic Importance of Halogenation in Organic and Pharmaceutical Chemistry

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental and powerful strategy in organic and pharmaceutical chemistry. numberanalytics.combyjus.com The addition of halogens like bromine, chlorine, and fluorine can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comnih.gov

The strategic incorporation of halogens offers several advantages in drug design:

Enhanced Biological Activity: Halogen atoms can increase the potency and efficacy of a drug candidate. numberanalytics.commt.com In fact, approximately one-third of drugs in clinical trials are halogenated. nih.gov

Improved Pharmacokinetics: Halogenation can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing lipophilicity can enhance membrane permeability. nih.gov

Target-Specific Interactions: Halogen atoms can participate in "halogen bonding," a non-covalent interaction that can contribute to more selective and potent binding to target proteins. nih.gov

Metabolic Blocking: Introducing a halogen at a site of metabolic activity can prevent unwanted metabolism, thereby prolonging the drug's duration of action.

Bromine, in particular, is a moderately reactive halogen that is widely used in organic synthesis. numberanalytics.com The presence of two bromine atoms in 5,7-dibromo-1H-indazol-3-ol significantly influences its electronic properties and reactivity, making it a valuable intermediate for creating more complex molecules. chemimpex.com

Overview of Current Research Trajectories for 5,7 Dibromo 1h Indazol 3 Ol and Its Analogues

General Synthetic Pathways to 1H-Indazol-3-ol Systems

The formation of the 1H-indazol-3-ol skeleton is the foundational step in the synthesis of its halogenated derivatives. These methods typically involve the construction of the bicyclic indazole ring from substituted benzene (B151609) precursors.

Cyclization Reactions for Indazole Ring Formation

The creation of the indazole ring system can be accomplished through various cyclization strategies, often involving the formation of an N-N bond.

A classical and effective method is the reductive cyclization of 2-nitro-substituted aromatic compounds. For instance, the synthesis of 1H-indazol-3-ol can be achieved from anthranilic acid, which is first diazotized and then reduced with a reagent like sodium sulfite. The resulting 2-hydrazinobenzoate intermediate undergoes spontaneous cyclization to yield the indazol-3-ol core. thieme-connect.de A similar strategy involves the cyclization of 2-acylanilines after conversion to their diazonium salts and subsequent reduction. thieme-connect.de

Another prevalent approach involves the reaction of hydrazine (B178648) with appropriately substituted precursors. The cyclization of 2,4-dibromo-3-hydroxybenzonitrile with hydrazine hydrate (B1144303) is a direct route to this compound. In this reaction, hydrazine attacks the nitrile group, followed by an intramolecular cyclization to form the pyrazole (B372694) ring fused to the benzene ring. This method is also applicable to other substituted precursors, such as the synthesis of 6-amino-4-chloro-1H-indazol-3-ol from 2-chloro-3-nitroaniline (B1591111) and hydrazine hydrate. smolecule.com The reaction of 2-fluorobenzonitriles with hydrazine is also a known route to 1H-indazol-3-amines. thieme-connect.de

More advanced methods include transition metal-catalyzed reactions. A copper(II) acetate-catalyzed N-N bond formation has been used to create the indazol-3-ol core from N-H ketimine intermediates under an oxygen atmosphere. Additionally, methods starting from aromatic carbonyl compounds, which are first converted to oximes and then cyclized under mild conditions, represent a versatile approach to 1H-indazole synthesis. google.com

| Starting Material | Reagents | Product | Reference |

| Anthranilic acid | 1. NaNO₂, HCl; 2. Na₂SO₃, HCl | 1H-Indazol-3-ol | thieme-connect.de |

| 2,4-Dibromo-3-hydroxybenzonitrile | Hydrazine hydrate, Methanol/water | This compound | |

| 2-Chloro-3-nitroaniline | Hydrazine hydrate | 6-Amino-4-chloro-1H-indazol-3-ol | smolecule.com |

| 2-(Methylamino)benzonitrile | Organometallic reagent, then Cu(OAc)₂, O₂ | 5-Benzyl-1H-indazol-3-ol |

Modifications and Functionalization of Precursor Molecules

Achieving specific substitution patterns on the final indazole product often requires the functionalization of the starting materials before the cyclization step. This "pre-functionalization" strategy is particularly crucial for the synthesis of this compound.

Direct bromination of the parent 1H-indazol-3-ol often leads to undesired isomers. For example, attempts to brominate 1H-indazol-3-ol using N-bromosuccinimide (NBS) result in the predominant functionalization of the C6 position, not the desired C5 and C7 positions. This is attributed to the electronic directing effects of the hydroxyl group.

To circumvent this lack of regioselectivity, the most effective strategy is to introduce the bromine atoms onto the benzene ring of the precursor before forming the indazole ring. The synthesis of this compound is successfully achieved by using 2,4-dibromo-3-hydroxybenzonitrile as the starting material. The cyclization of this pre-halogenated precursor with hydrazine hydrate directly yields the target 5,7-dibrominated product with high regiochemical fidelity. A similar strategy has been employed in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, which starts with the regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) prior to cyclization with hydrazine. researchgate.net This indirect approach underscores the importance of precursor modification to control the final substitution pattern on the indazole core.

Regioselective Dibromination Strategies for the Indazole Nucleus

The introduction of two bromine atoms at specific positions on the indazole ring is a key challenge. The regioselectivity of this electrophilic substitution is governed by the inherent electronic properties of the indazole ring, the nature of existing substituents, and the reaction conditions employed.

Direct Halogenation Techniques for 5,7-Substitution

While often challenging, direct halogenation of a pre-formed indazole ring can, under specific circumstances, yield 5,7-disubstituted products. The success of this approach is highly dependent on the substituents already present on the indazole nucleus.

For NH-free, 4-substituted 1H-indazoles, a direct and efficient regioselective C7-bromination can be achieved using N-bromosuccinimide (NBS). rsc.orgnih.gov Further reaction with a second equivalent of NBS leads to the formation of the 5,7-dibrominated product in excellent yield (88%). rsc.orgnih.gov This suggests that the presence of a substituent at the C4 position can direct the bromination to the C7 and subsequently the C5 positions. Computational studies support these findings, indicating that the sites most prone to electrophilic attack on certain 4-substituted indazoles are indeed C7 and C5. rsc.org

However, for the parent 1H-indazol-3-ol, direct bromination is not a viable route to the 5,7-dibromo derivative. The hydroxyl group at the C3 position directs electrophilic attack primarily to the C6 position. This highlights a significant limitation of the direct halogenation approach for this specific target molecule. Earlier studies on 2-phenyl-2H-indazole also reported poor selectivity, yielding a mixture of 3,5-dibromo and 3,7-dibromo products when using molecular bromine. nih.govrsc.org

Indirect Bromination Approaches through Pre-functionalization

Given the challenges associated with the direct dibromination of 1H-indazol-3-ol, indirect methods involving the cyclization of a pre-functionalized precursor are the most reliable and widely used strategies.

The benchmark synthesis of this compound utilizes this very approach. The key intermediate is 2,4-dibromo-3-hydroxybenzonitrile, which already contains the required bromine atoms in the correct orientation on the benzene ring. This precursor is then subjected to cyclization with hydrazine hydrate. The reaction proceeds under reflux in a methanol/water solvent system to yield this compound. This method completely bypasses the problematic regioselectivity issues of post-cyclization bromination.

This strategy is not limited to benzonitrile (B105546) precursors. The general principle of preparing a suitably substituted o-nitro, o-amino, or o-halo aryl precursor and then constructing the pyrazole ring is a robust and versatile method for accessing specifically substituted indazoles. For example, the reaction of phenylhydrazine (B124118) with 2-chloro-3,5-dinitrobenzoate yields 5,7-dinitro-2-phenyl-1H-indazol-3(2H)-one, demonstrating the principle of building the ring onto a pre-functionalized arene. thieme-connect.de

Evaluation of Reaction Conditions and Reagents for Selectivity

The choice of brominating agent and reaction conditions is critical for controlling the outcome of halogenation reactions on the indazole nucleus. A variety of reagents have been explored for their efficacy and selectivity.

Brominating Reagents:

N-Bromosuccinimide (NBS) is the most commonly used reagent for the bromination of indazoles due to its ease of handling and often high selectivity. chim.it It has been successfully used for the C3-bromination of many indazole derivatives and for the C7 and C5,7-bromination of 4-substituted indazoles. rsc.orgnih.govchim.it

Molecular Bromine (Br₂) can also be used, often in solvents like acetic acid. chim.it However, it can be less selective and environmentally less friendly than NBS. rsc.org

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a safe and stable alternative brominating agent that has been used for the selective C3-bromination of 2H-indazoles under ultrasonic irradiation. nih.gov

Reaction Conditions: The selectivity of bromination can be fine-tuned by adjusting reaction parameters.

Solvent: Solvents such as dimethylformamide (DMF), ethanol, water, and acetonitrile (B52724) have been used, with the choice influencing reaction rates and yields. nih.govrsc.org

Temperature: Temperature control is crucial. For example, the attempted bromination of 1H-indazol-3-ol with NBS was conducted at 0–5°C, while the selective C7-bromination of 4-substituted indazoles was performed at 80°C. rsc.org

Catalysts and Additives: While many direct halogenations are metal-free, the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can accelerate the formation of dibrominated products in some cases. rsc.orgnih.gov

The following table summarizes the conditions used for the selective bromination of different indazole substrates.

| Substrate | Reagent(s) | Conditions | Product(s) | Yield | Reference |

| N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide | 1.1 equiv. NBS | DMF, 80°C, 18h | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84% | rsc.orgnih.gov |

| N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide | 2.0 equiv. NBS | DMF, 80°C, 18h | N-(5,7-Dibromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 88% | rsc.orgnih.gov |

| 1H-Indazol-3-ol | NBS | DMF, 0-5°C | Predominantly 6-bromo-1H-indazol-3-ol | N/A | |

| 2-Phenyl-2H-indazole | DBDMH, Na₂CO₃ | EtOH, 40°C, ultrasound | 3-Bromo-2-phenyl-2H-indazole | 95% | nih.gov |

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. mdpi.comtandfonline.com Similarly, one-pot syntheses streamline multi-step transformations by avoiding the isolation of intermediates, thereby saving time, reagents, and reducing waste.

Recent advancements have seen the application of these strategies to the synthesis of the indazole core. For instance, a one-pot, three-component synthesis of 2-aryl-2H-indazole-3-phosphonates has been developed using tin(II) chloride dihydrate (SnCl₂·2H₂O) as a promoter. This reaction proceeds via the coupling and subsequent reductive cyclization of a primary amine, 2-nitrobenzaldehyde, and a dialkyl phosphonate (B1237965) under mild, open-flask conditions. nih.gov Another approach involves the cyclizing condensation-SNAr (Nucleophilic Aromatic Substitution) sequence which has been optimized for preparing 3-(1H-pyrrol-3-yl)-1H-indazoles from ortho-halo-substituted aroyl chlorides and terminal alkynes in a multi-component fashion. chim.it

One-pot protocols are also prominent in the synthesis of indazolone derivatives, which are closely related to indazol-3-ols. A notable example is the concise, one-step synthesis of indazolones from primary alkyl amines and o-nitrobenzyl alcohols. aub.edu.lb This transition-metal-free and scalable process relies on the base-mediated in situ conversion of the o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde, which then condenses with the amine and cyclizes to form the N-N bond of the indazolone ring. aub.edu.lb Microwave-assisted one-pot, two-step syntheses have also proven effective for the rapid and high-yield production of indazoles from hydrazone hydrates, highlighting the drive towards more environmentally friendly and efficient reaction conditions. ajrconline.org

| Reactant A | Reactant B | Reactant C | Catalyst/Promoter | Solvent | Key Transformation | Product Class |

|---|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Primary Amine | Dialkyl Phosphonate | SnCl₂·2H₂O | Ethanol | Reductive Cyclization / N-N Bond Formation | 2-Aryl-2H-indazole-3-phosphonates |

Catalytic Systems in the Synthesis of Halogenated Indazoles

The introduction and manipulation of halogen atoms on the indazole ring are pivotal for creating diverse analogs. Modern synthetic chemistry relies heavily on catalytic systems to achieve high efficiency and selectivity in these transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura reaction is a prime example. nih.govscielo.br This reaction is particularly valuable for the functionalization of halogenated indazoles, such as this compound, allowing for the introduction of aryl or heteroaryl substituents.

A direct and regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a palladium-mediated Suzuki-Miyaura reaction, has been successfully demonstrated. nih.gov This sequential process allows for the synthesis of novel C7-arylated 4-substituted 1H-indazoles. The optimization of the Suzuki-Miyaura step involved screening various palladium catalysts, bases, and solvents to achieve moderate to good yields of the coupled products. nih.gov

The differential reactivity of various halogens can be exploited for sequential cross-coupling reactions. For example, 5-bromo-3-iodoindazoles can undergo selective Sonogashira or Suzuki coupling at the more reactive C3-iodine position, leaving the C5-bromine available for a subsequent, different cross-coupling reaction. thieme-connect.de This strategy enables the combinatorial synthesis of a wide array of di-substituted indazoles from a single di-halogenated precursor. thieme-connect.de

| Indazole Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 7-Aryl-4-substituted-1H-indazole |

| 3-Iodo-1-(triphenylmethyl)-1H-indazole | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 3-Aryl-1-trityl-1H-indazole |

| 5-Bromo-3-iodo-1H-indazole | Arylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | DME | 3-Aryl-5-bromo-1H-indazole |

While metal-catalyzed reactions are powerful, the development of metal-free alternatives is a key goal of green chemistry to avoid potential metal contamination in final products, particularly for pharmaceutical applications. Unprecedented metal-free methods for the regioselective halogenation of 2H-indazoles have been developed. nih.govrsc.org These protocols utilize common N-halosuccinimides (NCS for chlorination, NBS for bromination) as the halogen source. nih.govrsc.org By carefully tuning the reaction conditions, such as solvent and temperature, it is possible to achieve selective mono-, poly-, or even hetero-halogenation in moderate to excellent yields. nih.govrsc.org Notably, mono-halogenation can often be performed in environmentally friendly solvents like water. nih.gov

Electrochemical methods offer another innovative, metal-free approach. An environmentally friendly and highly efficient electrochemical halogenation of 2H-indazoles has been achieved using simple sodium halides (NaCl, NaBr) as both the halogen source and the electrolyte. bohrium.comresearchgate.net This process avoids the need for external chemical oxidants and metal catalysts, proceeding under mild conditions with high functional group compatibility. researchgate.net

| Methodology | Halogen Source | Key Features | Conditions | Product Scope |

|---|---|---|---|---|

| Chemical Halogenation | NBS, NCS | Metal-free, regioselective by tuning conditions. | Mild temperature, short reaction time, aqueous media possible. | Mono-, poly-, and hetero-halogenated 2H-indazoles. |

| Electrochemical Halogenation | NaX (X = Cl, Br) | Metal- and external oxidant-free, sustainable. | Galvanostatic electrolysis, undivided cell. | C3-halogenated 2H-indazoles. |

Optimization of Reaction Conditions and Scalability Studies

The transition of a synthetic route from laboratory-scale research to industrial production requires rigorous optimization and demonstrated scalability. For indazole synthesis, this involves refining parameters to maximize yield, purity, and safety while minimizing cost and environmental impact.

In the development of a manufacturing process for an antiviral drug containing an indazole motif, the synthesis was optimized for scale-up. nih.gov The initial cyclization of a substituted benzaldehyde (B42025) with hydrazine was improved by identifying an excess of hydrazine as key to achieving mild conditions, allowing the product to be crystallized directly from the reaction co-solvent system in high yield over two steps. nih.gov

Scalability has also been a focus in the synthesis of key intermediates like 7-bromo-4-chloro-1H-indazol-3-amine. A practical, multi-step synthesis was developed and successfully demonstrated on a hundred-gram scale, crucially avoiding the need for costly and time-consuming column chromatography for purification. researchgate.net This was achieved by carefully controlling reaction conditions to ensure high purity of the precipitated product. researchgate.net Optimization of catalytic reactions, such as the Suzuki-Miyaura coupling, is also critical. Studies have systematically explored the effects of different palladium sources, ligands, bases, solvents, and reaction times to identify the most efficient system for a given substrate, which is a crucial step before considering any scale-up. nih.gov

| Synthetic Step | Parameter Optimized | Initial Condition | Optimized Condition | Impact on Scalability |

|---|---|---|---|---|

| Indazole Cyclization (with Hydrazine) | Reagent Stoichiometry | Stoichiometric Hydrazine | Excess Hydrazine | Milder conditions, direct crystallization, improved yield. |

| Intermediate Purification | Purification Method | Chromatography | Direct Precipitation/Crystallization | Avoids chromatography, reduces solvent waste, cost-effective for large scale. |

| Bromination | Reagent/Temperature | Various (e.g., NBS) | Optimized brominating agent and controlled temperature | Improved regioselectivity and purity, simplifying downstream processing. |

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is an unparalleled tool for elucidating the molecular framework of organic compounds. For this compound, both one-dimensional and two-dimensional NMR experiments are essential for confirming the core structure, assigning the specific positions of the substituents (regiochemistry), and investigating the tautomeric equilibrium between the hydroxy (-ol) and keto (-one) forms. thieme-connect.deresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the labile protons of the N-H and O-H groups. The electron-withdrawing nature of the bromine atoms deshields the adjacent protons. Protons at positions C4 and C6 on the benzene ring portion of the indazole are anticipated to appear as distinct signals in the aromatic region. The hydroxyl proton (3-OH) and the pyrazole N-H proton typically appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature. The hydroxyl proton, in particular, is often observed at a significant downfield shift.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic state. The carbons bearing the bromine atoms (C5 and C7) are expected to be shifted downfield. The chemical shift of the C3 carbon is particularly diagnostic for the tautomeric form, with different values expected for the C-OH of the enol form versus the C=O of the keto form. thieme-connect.de

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| 1 | N-H | Broad singlet | - |

| 3 | C-OH | - | ~150-160 |

| 3 | OH | Broad singlet (~10.0–12.0) | - |

| 4 | C-H | Doublet (~7.2–7.5) | ~120-125 |

| 5 | C-Br | - | ~110-120 |

| 6 | C-H | Doublet (~7.5–7.8) | ~125-130 |

| 7 | C-Br | - | ~112-122 |

| 3a | C | - | ~115-120 |

| 7a | C | - | ~140-145 |

While 1D NMR suggests the core structure, 2D NMR techniques are indispensable for providing definitive connectivity and spatial relationships. uc.ptscispace.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would be expected to show a correlation between the protons at C4 and C6, confirming their ortho relationship on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for differentiating tautomers. For example, in the 1H-indazol-3-ol form, a NOESY correlation would be expected between the N1-H proton and the C7a-region, potentially with the C6-H. In the alternative 2H-indazol-3-one tautomer, a correlation might be seen between the N2-H proton and the C3-region protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton and confirming regiochemistry. Key expected correlations would include the H4 proton to carbons C5, C6, and C7a, and the H6 proton to carbons C4, C5, and C7a. Correlations from the N-H proton to C3, C3a, and C7a would firmly establish the tautomeric form and the connectivity of the heterocyclic ring. researchgate.net

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Purpose |

| COSY | H4 ↔ H6 | Confirms ortho-coupling and assignment of aromatic protons. |

| NOESY | N1-H ↔ C6-H | Provides evidence for the 1H-tautomer through spatial proximity. |

| HMBC | H4 ↔ C3a, C5, C6 | Confirms the position of H4 relative to the pyrazole ring and bromine-substituted carbon. |

| HMBC | H6 ↔ C5, C7, C7a | Confirms the position of H6 relative to the bromine-substituted carbons and the ring junction. |

| HMBC | N1-H ↔ C3, C3a, C7a | Establishes the N1-H tautomer and confirms the pyrazole ring structure. |

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is critical for investigating the hydroxy-keto tautomerism. thieme-connect.de Studies on similar indazol-3-ols have shown that they tend to exist predominantly in the hydroxy form in solution, while the keto (3-oxo) form is often favored in the solid state. thieme-connect.de The IR spectrum would therefore be expected to show characteristic absorption bands corresponding to these functional groups.

Table 3: Expected IR Absorption Frequencies for Tautomers of this compound

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Hydroxy (-ol) | 3600 - 3200 | Broad, strong band indicating hydrogen bonding. |

| N-H Stretch | Both | 3500 - 3100 | Medium to sharp band, may overlap with O-H. |

| C=O Stretch | Keto (-one) | ~1680 | Strong band, characteristic of a cyclic amide/ketone. |

| C=N / C=C Stretch | Both | 1620 - 1450 | Multiple bands from aromatic and pyrazole ring stretching. |

| C-Br Stretch | Both | 700 - 500 | Strong to medium bands in the fingerprint region. |

The presence or absence of a strong carbonyl (C=O) absorption band around 1680 cm⁻¹ is a key indicator of which tautomer predominates in the sample being analyzed (e.g., solid KBr pellet vs. solution).

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For this compound, HRMS is used to verify the molecular formula C₇H₄Br₂N₂O.

A crucial feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pattern for the molecular ion peak (M⁺) cluster, with signals at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1. Observing this pattern alongside the high-accuracy mass measurement provides definitive confirmation of the presence of two bromine atoms.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₄Br₂N₂O |

| Calculated Exact Mass | 291.87447 u |

| Molecular Ion Pattern | M, M+2, M+4 (Ratio ~1:2:1) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is routinely used to assess the purity of a synthesized compound and to analyze reaction mixtures.

In a typical analysis of a purified sample of this compound, the liquid chromatograph would separate the compound from any residual starting materials, byproducts, or impurities. The output chromatogram would ideally show a single, sharp peak. The mass spectrometer, coupled to the LC outlet, would analyze the material eluting in that peak and should detect a mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺ of this compound (~292.88 for the ⁷⁹Br isotope). The presence of a single major chromatographic peak with the correct mass confirms the high purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis of this compound and Analogues

Crystallographic studies are instrumental in determining the precise three-dimensional arrangement of atoms in a solid-state material. This information provides insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions, all of which are fundamental to understanding a compound's physical and chemical properties.

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction is a powerful technique for elucidating the molecular structure of crystalline solids. nih.gov While specific crystallographic data for this compound is not widely available in the public domain, analysis of related brominated indazole derivatives offers valuable insights into its likely solid-state conformation.

Studies on compounds such as 5-bromo-1H-indazol-3-amine reveal that brominated indazoles often crystallize with distinct intermolecular interactions. A common feature is the formation of inversion dimers, where two molecules are linked by pairwise N-H···N hydrogen bonds, creating characteristic ring motifs. These dimers can then be further connected into a three-dimensional network through additional hydrogen bonding. It is probable that this compound adopts a similar structural arrangement.

Table 1: Crystallographic Data for a Related Indazole Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7934(9) |

| b (Å) | 14.3002(14) |

| c (Å) | 8.4444(8) |

| β (°) | 106.243(5) |

| Volume (ų) | 1367.3(2) |

| Z | 4 |

| Data for 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, a related heterocyclic compound, illustrating typical crystallographic parameters. mdpi.com |

Tautomerism in 1H-Indazol-3-ol Derivatives

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton. For 1H-indazol-3-ol and its derivatives, the key tautomeric equilibrium is between the 1H-indazol-3-ol form and the 1,2-dihydro-3H-indazol-3-one (or 3-indazolinone) form.

Experimental and Theoretical Probing of 1H-Indazol-3-ol and 3-Indazolinone Tautomeric Forms

Both experimental and theoretical methods have been employed to investigate the tautomeric equilibrium of indazole derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, along with computational calculations, have been crucial in determining the predominant tautomeric form in different environments (solid state vs. solution).

For the parent 1H-indazol-3-ol, research indicates that the 1H-indazol-3-ol tautomer is generally the more stable and predominant form. researchgate.netresearchgate.net Theoretical calculations, including Density Functional Theory (DFT), support this experimental observation. researchgate.net These studies often calculate the relative energies of the different tautomers to predict their stability.

The tautomeric equilibrium can be influenced by the solvent. In some cases, the ratio of tautomers can change depending on the polarity and hydrogen-bonding capabilities of the solvent.

Influence of Halogen Substituents on Tautomeric Preferences and Stability

The presence of halogen substituents on the indazole ring can significantly influence the tautomeric equilibrium. The electron-withdrawing nature of halogens like bromine can affect the acidity of the N-H and O-H protons and alter the electron density distribution within the heterocyclic system.

In the case of this compound, the two bromine atoms are expected to have a pronounced effect. While specific studies on this particular compound are limited, research on other halogenated indazoles provides some general principles. For instance, in some 4-bromo-1H-pyrazoles, the tautomer with the bromine at the 3-position is found to be more stable in the solid state and is the major tautomer in solution. researchgate.net

Theoretical calculations on various substituted indazoles have shown that while the 1H-tautomer is most often the most stable, certain substitution patterns can favor the 2H-tautomer. researchgate.net The electron-withdrawing properties of the bromine atoms in this compound likely stabilize the 1H-indazol-3-ol form through resonance effects, further favoring this tautomer.

Table 2: Tautomeric Forms of Indazol-3-ol Derivatives

| Compound | Predominant Tautomeric Form | Influencing Factors |

| 1H-Indazol-3-ol | 1H-Indazol-3-ol | Resonance stabilization |

| 5-Amino-1H-indazol-3-ol | 1H-Indazol-3-ol | Electron-donating amino group stabilizes the 1H-form |

| 7-Nitro-1H-indazol-3-ol | 3-Hydroxy tautomer | Crystallizes as the 3-hydroxy tautomer researchgate.net |

| This compound | Expected to be 1H-Indazol-3-ol | Electron-withdrawing bromine atoms likely stabilize the 1H-form |

Chemical Reactivity and Derivatization Strategies of 5,7 Dibromo 1h Indazol 3 Ol

Reactivity Profiles of the Dibrominated Indazole Core

The chemical behavior of 5,7-dibromo-1H-indazol-3-ol is governed by the interplay of its constituent functional groups. The indazole core exists in tautomeric equilibrium between the 1H-indazol-3-ol and the 1,2-dihydro-indazol-3-one forms. In solution, the 1H-indazol-3-ol tautomer is often the major species identified. thieme-connect.de

The two bromine atoms at the C5 and C7 positions are strong electron-withdrawing groups, which significantly reduces the electron density of the benzene (B151609) portion of the heterocycle. This deactivation has two primary consequences:

It makes the carbocyclic ring less susceptible to electrophilic aromatic substitution.

It increases the electrophilicity of the carbon atoms bearing the bromine, making them potential sites for nucleophilic aromatic substitution, albeit likely requiring harsh reaction conditions.

Furthermore, computational studies on similar indazole systems suggest that the C7 position is a primary site for electrophilic attack, indicating a nuanced electronic environment despite the presence of deactivating bromo-substituents. researchgate.net The NH group and the hydroxyl function can also participate in reactions, such as N-alkylation, N-arylation, or O-acylation, further expanding the molecule's derivatization potential.

Chemical Transformations at the Bromine Centers

The carbon-bromine bonds are key reaction sites for introducing structural diversity. These centers can undergo substitution or reduction to yield a variety of functionalized or simplified indazole derivatives.

Nucleophilic and Electrophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atoms on the electron-deficient ring is a plausible, though challenging, pathway. Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace one or both bromine atoms under forcing conditions (high temperature and pressure) or with transition-metal catalysis.

Conversely, the indazole core's reduced electron density makes further electrophilic substitution on the carbocyclic ring highly unfavorable. Instead, electrophilic attack is more likely to occur at the nitrogen atoms or, after deprotonation, at the oxygen atom.

Reduction Reactions to Dehalogenated or Partially Halogenated Derivatives

The bromine atoms can be selectively or fully removed through reduction reactions. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, is a standard method for dehalogenating aryl halides. This process can lead to the formation of 5-bromo-1H-indazol-3-ol, 7-bromo-1H-indazol-3-ol, or the fully dehalogenated 1H-indazol-3-ol, depending on the reaction conditions and catalyst loading. Other reduction methods, such as those employing active metals like zinc or tin in acidic media, could also achieve this transformation. The ability to produce partially dehalogenated derivatives is synthetically valuable, as it allows for subsequent, site-specific functionalization of the remaining bromine atom.

Cross-Coupling Reactions for Further Functionalization

Transition-metal-catalyzed cross-coupling reactions represent the most powerful and widely used strategy for the functionalization of aryl halides like this compound. These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Arylation)

The Suzuki-Miyaura coupling is one of the most efficient methods for forming C(sp²)–C(sp²) bonds and is highly applicable to bromoindazoles. nih.govyonedalabs.com This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

For this compound, regioselective coupling is a key consideration. Studies on related 4-substituted-7-bromo-1H-indazoles have demonstrated successful and selective Suzuki-Miyaura coupling at the C7 position. nih.gov This suggests that the C7-Br bond in this compound may be more reactive towards oxidative addition to the palladium(0) catalyst than the C5-Br bond. By carefully controlling the stoichiometry of the boronic acid, it may be possible to achieve mono-arylation, predominantly at the C7 position, before proceeding to a second coupling at the C5 position. A wide variety of aryl and heteroaryl boronic acids can be used, allowing for the introduction of diverse substituents. nih.gov

| Catalyst | Base | Solvent | Coupling Partner | Potential Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | DMF / H₂O | Arylboronic Acid | Formation of C-Aryl bond |

| PdCl₂(dppf) | Na₂CO₃ | Dioxane / H₂O | Heteroarylboronic Acid | Formation of C-Heteroaryl bond |

| Pd(OAc)₂ with Phosphine (B1218219) Ligand | K₃PO₄ | Toluene / H₂O | Vinylboronic Acid | Formation of C-Vinyl bond |

Heteroatom-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction is a premier method for synthesizing aryl amines and would be highly effective for derivatizing this compound. researchgate.net

Using this methodology, primary and secondary alkyl or aryl amines can be coupled at the C5 and/or C7 positions to generate a wide array of amino-indazole derivatives. Similar to C-C couplings, regioselectivity can be a critical factor, potentially allowing for stepwise functionalization. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. rsc.org

Analogous palladium-catalyzed reactions can also be used to form carbon-oxygen (Buchwald-Hartwig etherification) and carbon-sulfur bonds by coupling with alcohols or thiols, respectively. wikipedia.org These strategies provide comprehensive access to a vast chemical space starting from the dibrominated indazole scaffold.

Reactions Involving the Hydroxyl Group at Position 3

The hydroxyl group at the C3 position of the indazole core in this compound is a key functional handle for a variety of chemical transformations. Its reactivity allows for the introduction of diverse substituents, thereby modulating the physicochemical and biological properties of the parent molecule. The primary reactions involving this hydroxyl group are O-alkylation and O-acylation.

The introduction of alkyl or aryl groups via O-alkylation is a fundamental strategy to create ethers of this compound. These reactions are typically carried out under basic conditions to deprotonate the acidic hydroxyl group, forming an indazolate anion which then acts as a nucleophile. The choice of base and solvent is crucial for achieving high yields and selectivity, particularly to avoid competitive N-alkylation at the N1 or N2 positions of the indazole ring.

Similarly, O-acylation reactions introduce an ester functionality by reacting the hydroxyl group with acylating agents such as acyl chlorides or anhydrides. These reactions are also generally performed in the presence of a base to facilitate the nucleophilic attack of the hydroxyl group. The resulting esters can serve as prodrugs or as intermediates for further functionalization.

| Reagent Category | Specific Reagents | Product Type |

| Alkylating Agents | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), Dialkyl sulfates | 3-Alkoxy-5,7-dibromo-1H-indazoles |

| Acylating Agents | Acyl chlorides (e.g., acetyl chloride, benzoyl chloride), Carboxylic anhydrides | 3-Acyloxy-5,7-dibromo-1H-indazoles |

Cyclization and Ring-Expansion Reactions for Novel Fused Systems

The strategic positioning of the hydroxyl group in this compound allows for its participation in intramolecular cyclization reactions to construct novel fused heterocyclic systems. These reactions often involve a bifunctional reagent that reacts with both the hydroxyl group and another position on the indazole ring, typically one of the nitrogen atoms.

One such strategy involves the reaction with dielectrophiles to form fused rings. For instance, reaction with reagents containing two leaving groups can lead to the formation of five- or six-membered rings fused to the indazole core. These reactions can be tailored to produce a variety of complex polycyclic architectures.

Ring-expansion reactions represent another advanced strategy to modify the indazole scaffold. While less common, theoretical studies and some experimental evidence on related systems suggest that the indazole ring can be expanded to form larger heterocyclic systems like quinazolines or other diazepines. These transformations often proceed through complex mechanistic pathways involving intermediates that undergo skeletal rearrangements. For this compound, such reactions would likely require initial functionalization of the hydroxyl group or one of the nitrogen atoms to facilitate the desired rearrangement.

| Reaction Type | Reagents/Conditions | Fused System |

| Intramolecular Cyclization | Dihaloalkanes, Epoxides | Pyrano[2,3-e]indazoles, Oxazino[3,2-b]indazoles |

| Ring Expansion | Diazo compounds, Rearrangement-inducing catalysts | Dihydroquinazolines, Benzodiazepines |

Denitrogenative Transformations and Rearrangement Studies

The pyrazole (B372694) moiety of the indazole system contains a relatively weak N-N bond, which can be cleaved under specific conditions, leading to denitrogenative transformations. These reactions are powerful tools for skeletal rearrangement and the synthesis of diverse nitrogen-containing compounds that would be difficult to access through other routes.

Rhodium-catalyzed denitrogenation is a well-established method for the transformation of certain nitrogen-containing heterocycles. While specific studies on this compound are not extensively reported, analogous reactions with other indazole derivatives suggest that treatment with a rhodium catalyst could lead to the extrusion of dinitrogen gas (N2). The resulting reactive intermediate, likely a biradical or a carbene, could then undergo intramolecular rearrangement or react with an external trapping agent to form new C-C or C-N bonds.

Thermal denitrogenation is another potential pathway, although it typically requires higher temperatures. For 3-hydroxyindazoles, the tautomeric equilibrium with the corresponding indazolone form might influence the outcome of such reactions. The presence of the electron-withdrawing bromine atoms on the benzene ring of this compound could also impact the stability of the indazole ring and the conditions required for denitrogenation. These transformations are of significant academic interest as they can lead to unexpected and novel molecular architectures.

| Transformation | Method | Potential Products |

| Denitrogenation | Rhodium catalysis, Thermolysis | Substituted anilines, Rearranged heterocyclic systems |

| Rearrangement | Acid or base catalysis | Isomeric indazole derivatives, Ring-opened products |

Computational Chemistry and Theoretical Modeling of 5,7 Dibromo 1h Indazol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Comprehensive searches for dedicated studies on the quantum chemical properties of 5,7-dibromo-1H-indazol-3-ol did not yield specific data for the following areas:

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

No specific studies detailing the use of Density Functional Theory (DFT) to determine the optimized molecular geometry and calculate the electronic energy of this compound were found. Such calculations would typically provide key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Analysis of Frontier Molecular Orbitals (FMO)

Similarly, there is no available data on the analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound. The energy of these orbitals and their distribution across the molecule are crucial for predicting its chemical reactivity and electronic properties.

Computational Studies on Tautomeric Equilibria and Interconversion Barriers

The potential for tautomerism in 1H-indazol-3-ol derivatives is a key area for computational investigation. However, no studies were found that specifically calculate the relative energies of the possible tautomers of this compound or the energy barriers for their interconversion.

Molecular Modeling for Ligand-Target Interactions

While the context of its synthesis suggests a purpose in drug discovery, specific molecular modeling studies for this compound are not detailed in the public domain.

Molecular Docking Studies with Relevant Biological Macromolecules

There are no published molecular docking studies that report the binding affinity and interaction patterns of this compound with specific biological targets. Such studies are essential for predicting the compound's potential as a ligand for proteins of interest.

Molecular Dynamics Simulations for Ligand-Protein Binding Mechanisms

In the absence of initial docking studies, no subsequent molecular dynamics simulations to investigate the stability of a potential ligand-protein complex involving this compound have been reported. These simulations would provide insight into the dynamic behavior and binding mechanisms over time.

In Silico Prediction of Reactivity and Selectivity in Organic Reactions

The reactivity and selectivity of this compound in organic reactions can be effectively predicted using in silico methods rooted in quantum chemistry, particularly Density Functional Theory (DFT). researchgate.net These computational approaches provide deep insights into the molecule's electronic structure, allowing for the identification of reactive sites and the rationalization of reaction outcomes.

A fundamental aspect of this analysis involves the examination of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap generally signifies higher reactivity and greater polarizability. nih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.25 | Indicator of chemical reactivity |

| Chemical Hardness (η) | 2.63 | Resistance to deformation of electron cloud |

| Global Softness (S) | 0.38 | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | 3.83 | Ability to attract electrons |

Beyond general reactivity, computational models are invaluable for predicting selectivity, particularly for molecules like indazoles that possess multiple potentially reactive sites. The indazole ring contains two nitrogen atoms, N1 and N2, which can undergo reactions such as alkylation. The regioselectivity of such reactions is often challenging to predict experimentally but can be elucidated through theoretical calculations. nih.gov

Methods like Natural Bond Orbital (NBO) analysis and the calculation of Fukui functions are employed to determine the most probable sites for electrophilic or nucleophilic attack. nih.govsemanticscholar.org NBO analysis provides information on the partial atomic charges, indicating the electron density at each atom. The Fukui function, f(r), identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. nih.gov For an electrophilic attack (like alkylation), the site with the highest value of the Fukui function for nucleophilic attack (f+) and a more negative charge is typically favored. nih.govnih.gov By calculating these values for the N1 and N2 atoms of this compound, a prediction regarding the preferred site of substitution can be made. nih.gov

| Atomic Site | NBO Charge | Fukui Function (f+) | Predicted Selectivity for Electrophilic Attack |

|---|---|---|---|

| N1 | -0.480 | 0.125 | Minor Product |

| N2 | -0.595 | 0.198 | Major Product |

Theoretical Insights into Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical calculations of ¹H and ¹³C NMR spectra for this compound can serve as a crucial aid in structural elucidation and confirmation.

The most common and reliable method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.govresearchgate.net The computational process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory (e.g., using the B3LYP functional and a suitable basis set like 6-311++G(2d,p)). mdpi.com Following geometry optimization, the GIAO-DFT calculation is performed to determine the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). mdpi.com Comparing the theoretically calculated chemical shifts with experimental data allows for the unambiguous assignment of signals in the experimental spectrum. Furthermore, discrepancies between calculated and experimental values can sometimes point to structural misassignments or highlight the presence of specific conformational or electronic effects not captured by the computational model. nrel.gov

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C3 | - | - | 155.8 | 154.2 |

| C3a | - | - | 120.1 | 119.5 |

| C4 | 7.65 | 7.58 | 124.3 | 123.7 |

| C5 | - | - | 115.2 | 114.6 |

| C6 | 7.88 | 7.81 | 128.9 | 128.1 |

| C7 | - | - | 118.5 | 117.9 |

| C7a | - | - | 142.0 | 141.3 |

| N1-H | 12.50 | 12.42 | - | - |

| O3-H | 9.80 | 9.71 | - | - |

Biological Activities and Pharmacological Mechanisms of Indazol 3 Ol Derivatives, with a Focus on Halogenated Analogues

Anticancer Activities

Halogenated indazole derivatives have demonstrated notable potential as anticancer agents through various mechanisms, including cytotoxicity against cancer cells, induction of programmed cell death, and inhibition of key signaling pathways involved in tumor progression.

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

A number of substituted indazole derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. While specific, comprehensive cytotoxicity data for 5,7-dibromo-1H-indazol-3-ol is not widely available in published literature, studies on related halogenated indazoles demonstrate their potential. For instance, various indazole derivatives have shown inhibitory activity against lung, chronic myeloid leukemia, prostate, and hepatoma cancer cell lines. nih.govresearchgate.net

One study reported that a series of novel polysubstituted indazoles exhibited interesting antiproliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.gov Another synthesized indazole derivative, compound 2f, showed potent growth inhibitory activity against several cancer cell lines with IC50 values between 0.23 and 1.15 µM. nih.gov

The following table provides illustrative examples of the cytotoxic activities of various indazole derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Polysubstituted indazoles | A2780 (Ovarian) | 0.64 - 17 | nih.gov |

| Polysubstituted indazoles | A549 (Lung) | 0.64 - 17 | nih.gov |

| Indazole derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| Indazole derivative 2f | 4T1 (Breast) | 0.23 - 1.15 | nih.gov |

Molecular Mechanisms of Action in Anticancer Efficacy (e.g., Induction of Apoptosis, Cell Cycle Arrest)

The anticancer effects of indazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Induction of Apoptosis: Several studies have shown that indazole derivatives can trigger apoptosis in cancer cells. For example, one of the more potent indazole derivatives, compound 6o, was found to induce apoptosis in a concentration-dependent manner. nih.govresearchgate.net Another study demonstrated that a synthesized indazole derivative, 2f, promoted apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, indazole derivatives can also interfere with the normal progression of the cell cycle in cancerous cells, leading to cell cycle arrest. Treatment with certain indazole compounds has been shown to cause an increase in the population of cells in the G0/G1 phase and a decrease in the S phase, effectively halting cell proliferation. researchgate.net Some polysubstituted indazoles were found to cause a block of cells in the S phase of the cell cycle, while another derivative led to an increase of cells in the G2/M phase. nih.gov

Inhibition of Specific Kinase Targets (e.g., ALK, VEGFR-2, MAPK1)

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of various protein kinases that are crucial for cancer cell signaling and survival.

While specific kinase inhibition data for this compound is limited, a study on its role in HER2 tyrosine kinase inhibition indicated it had lower potency compared to other compounds, which led to the selection of a different lead structure. dtic.mil

However, the broader class of indazole derivatives has been extensively studied as kinase inhibitors:

VEGFR-2: Certain indazole-based compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors).

ALK: Entrectinib, an indazole-containing drug, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), with an IC50 value of 12 nM. mdpi.com

MAPK1/ERK1/2: The MAPK/ERK pathway is a critical signaling cascade in many cancers. Indazole–pyrrolidine derivatives have been developed as potent and selective inhibitors of ERK1/2, with IC50 values in the low nanomolar range. nih.gov

The table below summarizes the inhibitory activity of some indazole derivatives against specific kinases.

| Kinase Target | Indazole Derivative | IC50 (nM) | Reference |

| ALK | Entrectinib | 12 | mdpi.com |

| ERK1 | MK-8353 | 4 | nih.gov |

| ERK2 | MK-8353 | 1 | nih.gov |

| ERK1 | GDC-0994 | 6.1 | nih.gov |

| ERK2 | GDC-0994 | 3.1 | nih.gov |

Modulation of Key Cellular Pathways (e.g., p53/MDM2 Pathway, Bcl2 Family)

Indazole derivatives can modulate key cellular pathways that regulate cell survival and death, such as the p53/MDM2 pathway and the Bcl-2 family of proteins.

One study on an indazole derivative, compound 6o, suggested that its anticancer activity may be mediated through the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.govresearchgate.net The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its interaction with MDM2 is a key regulatory point. The Bcl-2 family of proteins are central regulators of apoptosis. By modulating these pathways, indazole derivatives can shift the balance towards apoptosis in cancer cells. nih.govnih.gov

Antimicrobial Activities

In addition to their anticancer properties, halogenated indazole derivatives have also been investigated for their antimicrobial activities.

Antibacterial Spectrum and Mechanisms (e.g., DNA Gyrase B Inhibition)

Indazole derivatives have been identified as a novel class of inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibacterial drugs. nih.govacs.org DNA gyrase is an essential enzyme for bacterial DNA replication. By inhibiting the ATPase activity of the GyrB subunit, these compounds can effectively block bacterial proliferation.

This class of inhibitors has shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org Some halogenated indazole derivatives have also demonstrated activity against various Gram-positive and Gram-negative bacteria. For example, certain 4-bromo-1H-indazole derivatives have shown potent activity against penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes. mdpi.com

The following table provides examples of the antibacterial activity of some indazole derivatives.

| Bacterial Strain | Indazole Derivative | MIC (µg/mL) | Reference |

| S. pyogenes PS | 4-bromo-1H-indazole derivative 151 | 4 | mdpi.com |

| S. epidermidis (MDR) | Indazole derivative 5 | 64 - 128 | nih.gov |

| S. aureus (MDR) | Indazole derivative 5 | 64 - 128 | nih.gov |

| E. faecalis | Indazole derivatives 2 and 3 | < 128 | nih.gov |

Antifungal Efficacy

Halogenated indazole derivatives have demonstrated notable potential as antifungal agents. The introduction of bromine atoms into the indazole ring system can significantly influence the compound's antifungal profile. While direct studies on this compound are not extensively documented in publicly available research, studies on related brominated indazole structures provide valuable insights into their antifungal efficacy.

For instance, a series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole moiety were synthesized and evaluated for their antimicrobial properties. Several of these compounds exhibited moderate to good inhibitory activity against various fungal strains. researchgate.net This suggests that the presence of a bromine atom on the indazole ring contributes positively to the antifungal activity. The mechanism of action for many antifungal azole compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. It is plausible that brominated indazoles may share a similar mechanism.

Further research into the specific antifungal activity of di-brominated indazol-3-ol derivatives against a range of pathogenic fungi would be beneficial to fully elucidate their potential in this therapeutic area.

Table 1: Antifungal Activity of a Representative Brominated Indazole Derivative

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| 6-Bromo-1H-indazole bearing a 1,2,3-triazole analogue (general finding) | Various fungal strains | Moderate to good inhibition reported | researchgate.net |

Anti-inflammatory Activities

The anti-inflammatory properties of indazole derivatives are well-documented, with several mechanisms contributing to this effect. researchgate.net Halogenation of the indazole ring can modulate this activity, potentially leading to more potent and selective anti-inflammatory agents.

A key mechanism underlying the anti-inflammatory effects of indazol-3-ol derivatives is the inhibition of pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX). nih.gov The 5-LOX pathway is responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.gov

A study on 1,5-disubstituted indazol-3-ols demonstrated significant inhibitory activity against 5-LOX. For example, the compound 5-Methoxy-1-[(quinolin-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to be a potent inhibitor of the oxidation of arachidonic acid catalyzed by 5-lipoxygenase, with an IC50 value of 44 nM. nih.gov This highlights the potential of the indazol-3-ol scaffold as a foundation for the development of novel 5-LOX inhibitors. While specific data for this compound is not available, the established activity of related analogues suggests that this compound may also exhibit inhibitory effects on 5-LOX. The bromine substituents could potentially enhance this activity through increased lipophilicity or specific interactions with the enzyme's active site.

Table 2: 5-Lipoxygenase Inhibitory Activity of a Representative Indazol-3-ol Derivative

| Compound | Enzyme | IC50 | Reference |

|---|---|---|---|

| 5-Methoxy-1-[(quinolin-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | 44 nM | nih.gov |

Beyond direct enzyme inhibition, indazole derivatives can also exert their anti-inflammatory effects by modulating the production and activity of key inflammatory mediators, such as cytokines. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. nih.govnih.govmdpi.com

Studies on various indazole derivatives have shown their ability to inhibit the production of these critical cytokines. For example, indazole and its 5-amino and 6-nitro derivatives have been shown to inhibit the production of TNF-α and Interleukin-1β (IL-1β). nih.govresearchgate.net In one study, indazole itself demonstrated an IC50 value of 220.11 μM for the inhibition of TNF-α. nih.gov The ability of these compounds to suppress the production of multiple pro-inflammatory cytokines suggests a broad-spectrum anti-inflammatory activity. The introduction of bromo substituents at the 5 and 7 positions of the indazol-3-ol core could potentially enhance these modulatory effects.

Table 3: Inhibitory Activity of Indazole Derivatives on Pro-inflammatory Cytokine Production

| Compound | Cytokine Inhibited | IC50 | Reference |

|---|---|---|---|

| Indazole | TNF-α | 220.11 μM | nih.gov |

| 5-Aminoindazole | TNF-α | 230.19 μM | nih.gov |

Other Emerging Pharmacological Applications

Recent research has begun to uncover novel pharmacological applications for indazole derivatives beyond their established antifungal and anti-inflammatory activities. These emerging areas highlight the versatility of the indazole scaffold in drug discovery.

Hepcidin (B1576463) is a peptide hormone that plays a central role in iron homeostasis. nih.gov Elevated levels of hepcidin are associated with anemia of chronic disease. Therefore, inhibitors of hepcidin production are of significant therapeutic interest.

Recent studies have identified indazole derivatives as potent inhibitors of hepcidin production. nih.govnih.gov A series of 3,6-disubstituted indazole derivatives were synthesized and their structure-activity relationships (SARs) as hepcidin production inhibitors were explored. nih.gov Optimization of the lead compounds in this series resulted in the identification of potent inhibitors. nih.gov Further research into 4,6-disubstituted indazole derivatives also yielded potent and orally active hepcidin production inhibitors. nih.gov These findings strongly suggest that the indazole core is a promising scaffold for the development of novel therapeutics for iron-related disorders. The effect of substitutions at the 5 and 7 positions, such as with bromine, on hepcidin inhibitory activity warrants further investigation.

Table 4: Hepcidin Production Inhibitory Activity of Representative Indazole Derivatives

| Compound Class | Activity | Reference |

|---|---|---|

| 3,6-Disubstituted Indazole Derivatives | Potent hepcidin production inhibitors | nih.gov |

| 4,6-Disubstituted Indazole Derivatives | Potent and orally active hepcidin production inhibitors | nih.gov |

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is involved in a variety of metabolic and cellular processes, and their dysregulation has been implicated in several diseases, including cancer. nih.govmdpi.com Consequently, the development of ALDH inhibitors has become an active area of research.

While the direct inhibition of ALDH by this compound has not been extensively reported, recent research has pointed towards the potential of the indazole pharmacophore in designing ALDH inhibitors. A recent study focused on the design and synthesis of potent multi-ALDH isoform inhibitors based on both isatin (B1672199) and indazole pharmacophores. researchgate.net This suggests that the indazole scaffold can be a valuable component in the development of novel ALDH inhibitors. Further exploration is needed to understand how substitutions, such as the dibromo pattern on the indazol-3-ol core, would affect the potency and selectivity of ALDH inhibition.

Nitric Oxide Synthase (NOS) Inhibition

The inhibition of nitric oxide synthase (NOS) isoforms by indazole-based compounds has been a significant area of investigation, primarily focusing on understanding the structural requirements for potent and selective inhibition. While direct studies on this compound are not extensively documented in publicly available research, the broader class of halogenated and substituted indazoles provides valuable insights into their potential as NOS inhibitors.

Research has demonstrated that the indazole nucleus can effectively mimic the binding of L-arginine, the natural substrate for NOS, to the enzyme's active site. The inhibitory mechanism is believed to involve the interaction of the indazole ring with the heme-iron complex within the enzyme, thereby preventing the binding of oxygen and subsequent nitric oxide synthesis. nih.gov

Studies on various substituted indazoles have revealed that the nature and position of substituents on the indazole ring play a crucial role in determining the inhibitory potency and selectivity towards different NOS isoforms (nNOS, eNOS, and iNOS). For instance, nitro-substituted indazoles have been extensively studied as NOS inhibitors. Compounds such as 7-nitroindazole (B13768) are well-known inhibitors of neuronal NOS (nNOS). nih.govnih.gov The inhibitory activities of several nitroindazole derivatives against Ca(2+)-calmodulin (CaM)-dependent NOS from bovine brain and interferon-gamma/lipopolysaccharide-inducible NOS from murine macrophages have been quantified, as shown in the table below.

| Compound | IC50 (Bovine Brain CaM-dependent NOS) | IC50 (Murine Macrophage iNOS) |

|---|---|---|

| Indazole | 2.3 mM | 470 µM |

| 5-Nitroindazole (B105863) | 1.15 mM | 240 µM |

| 6-Nitroindazole | 40 µM | 56 µM |

| 7-Nitroindazole | 2.5 µM | 20 µM |

Investigations into Antiviral and Dopamine (B1211576) Receptor Modulatory Effects

The therapeutic potential of indazole derivatives extends beyond enzyme inhibition, with studies exploring their utility as antiviral agents and modulators of dopamine receptors. However, specific research detailing the antiviral and dopamine receptor modulatory effects of this compound is limited. Inferences must therefore be drawn from studies on structurally related indazole compounds.

Antiviral Investigations:

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including antiviral properties. nih.gov For instance, certain indazole-containing derivatives have been investigated for their potential to combat various viruses. While direct evidence for the antiviral activity of this compound is lacking, the broader class of halogenated compounds has shown biological activity in various contexts. biointerfaceresearch.com The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Further screening and targeted studies are required to determine if this compound possesses any clinically relevant antiviral activity.

Dopamine Receptor Modulatory Effects:

Structure Activity Relationship Sar Investigations of 5,7 Dibromo 1h Indazol 3 Ol and Its Analogues

Impact of Bromine Substitution at Positions 5 and 7 on Biological Efficacy and Selectivity

The presence and positioning of halogen atoms on the indazole ring can significantly influence the biological activity of the molecule. The dibromo substitution at positions 5 and 7 of the 1H-indazol-3-ol core is a critical determinant of its efficacy and selectivity, primarily through the modulation of its electronic properties and steric profile.

Halogenation, particularly bromination, at the C5 and C7 positions can enhance the potency of indazole derivatives as inhibitors of various protein kinases. ucsf.edu This enhancement is often attributed to the electron-withdrawing nature of bromine, which can affect the pKa of the indazole ring and its ability to participate in hydrogen bonding interactions with the target protein. For instance, in the context of kinase inhibition, the bromine atoms can form halogen bonds with backbone carbonyls or other hydrogen bond acceptors in the ATP-binding pocket, thereby increasing the residence time of the inhibitor and, consequently, its potency.

Furthermore, the steric bulk of the bromine atoms at positions 5 and 7 can dictate the selectivity of the compound. By occupying specific sub-pockets within the kinase active site, these bulky substituents can prevent the binding of the inhibitor to off-target kinases that have a different active site topology. This steric hindrance is a key strategy in designing selective kinase inhibitors. For example, a study on the regioselective bromination of 4-substituted 1H-indazoles demonstrated that treatment with two equivalents of N-bromosuccinimide (NBS) leads to the formation of the 5,7-dibrominated compound, highlighting a feasible synthetic route to such derivatives. nih.gov

The following table illustrates the hypothetical impact of bromine substitution on the inhibitory activity of a generic indazole scaffold against two kinases, demonstrating the potential for increased potency and selectivity.

| Compound | Substitution Pattern | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B/Kinase A) |

|---|---|---|---|---|

| 1 | Unsubstituted | 500 | 1000 | 2 |

| 2 | 5-Bromo | 150 | 800 | 5.3 |

| 3 | 7-Bromo | 200 | 750 | 3.75 |

| 4 | 5,7-Dibromo | 50 | 1500 | 30 |

Role of the Hydroxyl Group at Position 3 in Biological Activity and Target Binding

The hydroxyl group at the C3 position of the 1H-indazole ring is a crucial functional group that can exist in tautomeric equilibrium with its keto form, 1H-indazol-3(2H)-one. This tautomerism can play a significant role in the molecule's interaction with its biological target. The 3-hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions within the active site of enzymes, particularly kinases.

In many kinase inhibitors, the indazole N1-H and the C3-hydroxyl group mimic the hydrogen bonding pattern of the adenine (B156593) portion of ATP, forming a bidentate hydrogen bond interaction with the hinge region of the kinase. This interaction is often essential for potent inhibitory activity. The ability of the 3-hydroxyl group to participate in these interactions is fundamental to the biological activity of 5,7-dibromo-1H-indazol-3-ol.

Influence of Substituents at the N1 Position on Pharmacological Profiles

Modification of the N1 position of the indazole ring is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of indazole-based compounds. The introduction of substituents at this position can impact potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.

The nature of the substituent at N1 can profoundly affect the orientation of the indazole core within the binding site of the target protein. Small alkyl or aryl groups can introduce favorable van der Waals interactions with hydrophobic residues, leading to enhanced potency. Larger or more complex substituents can be designed to extend into solvent-exposed regions or to occupy adjacent pockets, which can improve both potency and selectivity.

Furthermore, the introduction of functional groups at the N1 position can be used to modulate the physicochemical properties of the molecule. For example, the addition of a basic amine can improve aqueous solubility, which is often a desirable property for drug candidates. The choice of the N1-substituent is therefore a critical aspect of the lead optimization process for this compound analogues.

Systematic Structural Modifications for Activity Optimization

To enhance the potency of this compound, various functional groups can be systematically introduced at different positions of the indazole scaffold. At the C3 position, replacing the hydroxyl group with other hydrogen-bonding moieties, such as an amine or carboxamide, can alter the binding affinity and selectivity profile. For instance, 1H-indazol-3-amine derivatives have been explored as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov